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Compound of Interest

Compound Name: 4-(4-Chlorobenzoyl)Piperidine

Cat. No.: B1585750

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorobenzoyl)piperidine is a heterocyclic ketone of significant interest in medicinal
chemistry and drug development due to its presence as a key structural motif in various
pharmacologically active compounds. A thorough understanding of its spectroscopic properties
is fundamental for its synthesis, characterization, and quality control. This technical guide
provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 4-(4-Chlorobenzoyl)piperidine. While
comprehensive experimental spectra for this specific compound are not readily available in
public databases, this guide will leverage established principles of spectroscopy and data from
closely related analogs to provide a robust predictive analysis. This document also outlines the
standardized experimental protocols for acquiring high-quality spectroscopic data.

Chemical Structure and Key Features

4-(4-Chlorobenzoyl)piperidine possesses a well-defined structure comprising a piperidine
ring acylated at the 4-position with a 4-chlorobenzoyl group. This structure gives rise to distinct
spectroscopic signatures.

Molecular Formula: C12H14CINO[1]

Molecular Weight: 223.70 g/mol [1]
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CAS Number: 53220-41-0[1]
The key structural components to consider for spectroscopic analysis are:

e 4-Chlorophenyl group: A para-substituted aromatic ring that will exhibit characteristic signals
in both NMR and IR spectroscopy.

o Ketone carbonyl group: A strong chromophore in IR spectroscopy and an influential electron-
withdrawing group affecting the chemical shifts of adjacent nuclei in NMR.

» Piperidine ring: A saturated heterocyclic amine that, in its chair conformation, will display
distinct proton and carbon environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
For 4-(4-Chlorobenzoyl)piperidine, both *H and 13C NMR are indispensable.

Predicted *H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons
and their connectivity. The predicted chemical shifts (8) in ppm relative to a standard solvent
like CDClIs are as follows:

© 2025 BenchChem. All rights reserved. 2/6 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/4-_4-Chlorobenzoyl_Piperidine
https://www.benchchem.com/product/b1585750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Predicted
Protons Chemical Shift  Multiplicity Integration Notes
(ppm)
Protons ortho to
H-2', H-6' the carbonyl
_ 7.8-8.0 Doublet 2H
(Aromatic) group,
deshielded.
Protons meta to
H-3', H-5'
] 74-7.6 Doublet 2H the carbonyl
(Aromatic)
group.
Methine proton
o ) alpha to the
H-4 (Piperidine) 3.2-35 Multiplet 1H
carbonyl group,
deshielded.
H-2, H-6 Protons on the
(Piperidine, axial 28-3.2 Multiplets 4H carbons adjacent
& equatorial) to the nitrogen.
H-3, H-5 Protons on the
(Piperidine, axial 1.7-2.1 Multiplets 4H carbons beta to
& equatorial) the nitrogen.
Chemical shift
o ) can vary with
N-H (Piperidine) 15-25 Broad singlet 1H )
concentration
and solvent.

Causality of Predictions: The aromatic protons ortho to the electron-withdrawing carbonyl group

are expected to be the most downfield. The methine proton on the piperidine ring, also alpha to

the carbonyl, will be significantly deshielded compared to a simple piperidine ring. The

piperidine ring protons will likely show complex splitting patterns due to axial and equatorial

environments and coupling to each other.

Predicted **C NMR Spectrum
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The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

Predicted Chemical Shift

Carbon Notes
(ppm)
The carbonyl carbon is highly
C=0 (Ketone) 198 - 202 ]
deshielded.
) Quaternary carbon attached to
C-1' (Aromatic) 135-138
the carbonyl group.
) Quaternary carbon bearing the
C-4' (Aromatic) 138 - 141 ]
chlorine atom.
. Carbons ortho to the carbonyl
C-2', C-6' (Aromatic) 129 - 131
group.
] Carbons meta to the carbonyl
C-3', C-5' (Aromatic) 128 - 130
group.
o Methine carbon alpha to the
C-4 (Piperidine) 45 - 50
carbonyl group.
o Carbons adjacent to the
C-2, C-6 (Piperidine) 42 - 46 )
nitrogen.
C-3, C-5 (Piperidine) 28 - 32 Carbons beta to the nitrogen.

Trustworthiness of Predictions: These predictions are based on established chemical shift

increments and data from analogous structures containing 4-chlorobenzoyl and piperidine

moieties. For instance, the chemical shifts of the aromatic carbons in (4-chlorophenyl)

(phenyl)methanone provide a good reference for the benzoyl portion of the molecule.[2]

Experimental Protocol for NMR Data Acquisition

A self-validating NMR experiment requires careful sample preparation and instrument setup.

Workflow for NMR Analysis

Caption: Standard workflow for acquiring high-quality NMR spectra.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4-(4-Chlorobenzoyl)piperidine will be dominated by a few key absorptions.

Expected
Functional Group Wavenumber Intensity Notes
(cm™)
N-H Stretch ) Characteristic of a
o 3300 - 3400 Medium, broad )
(Piperidine) secondary amine.
C-H Stretch .
] 3000 - 3100 Medium
(Aromatic)
C-H Stretch (Aliphatic) 2850 - 3000 Medium to Strong
Conjugation with the
C=0 Stretch (Ketone) 1670 - 1690 Strong, sharp aromatic ring lowers
the frequency.
C=C Stretch )
) 1580 - 1600 Medium to Strong
(Aromatic)
C-N Stretch )
o 1180 - 1250 Medium
(Piperidine)
C-ClI Stretch 700 - 800 Strong

Authoritative Grounding: The position of the carbonyl stretch is a key diagnostic peak. In a
similar molecule, 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine, the carbonyl stretch
was observed at 1636 cm~1, which supports the predicted range.[3]

Experimental Protocol for IR Data Acquisition

Workflow for ATR-FTIR Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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